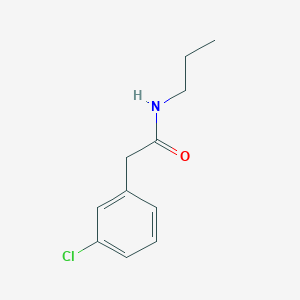

2-(3-chlorophenyl)-N-propylacetamide

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKYFUPYBBUNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 3-chlorophenylacetyl chloride with propylamine in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Procedure :

-

Dissolve propylamine (1.2 eq) in dry THF under nitrogen at 0°C.

-

Add 3-chlorophenylacetyl chloride (1.0 eq) dropwise over 30 minutes.

-

Stir at room temperature for 4–6 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 78–92% (depending on stoichiometry and solvent).

Spectroscopic Validation

-

H NMR (400 MHz, CDCl) : δ 7.35–7.25 (m, 4H, Ar–H), 3.30 (q, 2H, J = 6.2 Hz, NH–CH), 2.85 (s, 2H, CO–CH), 1.55 (sextet, 2H, CH–CH–CH), 0.92 (t, 3H, J = 7.4 Hz, CH).

-

IR (KBr) : 3280 cm (N–H stretch), 1650 cm (C=O stretch).

Alkylation of 2-(3-Chlorophenyl)acetamide with Propyl Halides

Base-Mediated N-Alkylation

This two-step method first synthesizes 2-(3-chlorophenyl)acetamide via condensation of 3-chlorophenylacetic acid with ammonium chloride, followed by N-propylation using propyl bromide.

Step 1: Synthesis of 2-(3-Chlorophenyl)acetamide

-

React 3-chlorophenylacetic acid (1.0 eq) with thionyl chloride to form the acid chloride.

-

Treat with ammonium hydroxide to yield the acetamide (85–90% yield).

Step 2: N-Propylation

-

Suspend 2-(3-chlorophenyl)acetamide (1.0 eq) in DMF.

-

Add propyl bromide (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat at 60°C for 8 hours.

Yield : 70–80%.

Limitations and Side Reactions

-

Competing O-alkylation may occur, requiring careful base selection (e.g., KCO over NaOH).

Reductive Amination of 3-Chlorophenylacetone with Propylamine

Catalytic Hydrogenation

This one-pot method condenses 3-chlorophenylacetone with propylamine under hydrogenation conditions:

-

Mix 3-chlorophenylacetone (1.0 eq), propylamine (1.5 eq), and 10% Pd/C in methanol.

-

Apply H at 50 psi for 12 hours.

Yield : 65–75%.

Optimization Insights

-

Solvent Effects : Methanol outperforms THF due to better catalyst dispersion.

-

Temperature : Higher temperatures (>60°C) reduce selectivity due to over-reduction.

Coupling Reactions for Late-Stage Functionalization

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters can introduce the 3-chlorophenyl group to pre-formed N-propylacetamide scaffolds:

-

Prepare N-propyl-2-bromoacetamide via bromination.

-

React with 3-chlorophenylboronic acid (1.2 eq) using Pd(PPh) (5 mol%) in toluene/EtOH (3:1).

Yield : 60–70%.

Challenges in Catalysis

-

Palladium leaching necessitates rigorous purification.

-

Boronic acid derivatives of 3-chlorophenyl are costly and hygroscopic.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |

|---|---|---|---|---|

| Acylation | 78–92 | Low | High | >95 |

| Alkylation | 70–80 | Moderate | Moderate | 90–95 |

| Reductive Amination | 65–75 | High | Low | 85–90 |

| Suzuki Coupling | 60–70 | Very High | Low | 80–85 |

Key Observations :

-

Acylation offers the best balance of yield and cost for industrial applications.

-

Alkylation is preferable for small-scale synthesis with readily available halides.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the chlorophenyl ring.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-N-propylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences and similarities between 2-(3-chlorophenyl)-N-propylacetamide and related compounds:

Functional Implications

Para-substituted analogs (e.g., ) may exhibit altered electronic effects due to resonance stabilization. Ortho-substituted derivatives (e.g., ) often display reduced solubility due to intramolecular hydrogen bonding between the chlorine and amide group.

Nitrogen Substituents: The N-propyl group in the target compound offers moderate lipophilicity (logP ~2.5, estimated), favoring membrane permeability. In contrast, the dimethylaminopropyl chain in introduces basicity (pKa ~8–9), increasing water solubility at physiological pH.

Aromatic System Variations :

- Replacement of the chlorophenyl group with a benzodioxol system (e.g., ) enhances electron-rich character, which could improve interactions with aromatic residues in enzymes or receptors.

Q & A

Q. What are the recommended synthetic routes for 2-(3-chlorophenyl)-N-propylacetamide, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, a substitution reaction between 3-chlorophenyl precursors and propylamine derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) can yield intermediates, followed by acetylation . Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and by-product formation.

- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .

Table: Comparison of reaction yields under varying conditions:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 72 |

| NaH | THF | 60 | 68 |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show peaks at δ 7.35–7.15 (aromatic protons), δ 3.30 (N-propyl CH₂), and δ 2.10 (acetamide CH₃) .

- HPLC : Use a C18 column (MeCN/H₂O = 70:30) to verify purity >98% .

- FTIR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict:

- HOMO-LUMO gaps : Correlate with chemical stability (e.g., lower gap ≈ higher reactivity) .

- Molecular Electrostatic Potential (MESP) : Identify electrophilic/nucleophilic sites for reaction planning.

- IR spectral simulation : Validate experimental FTIR data by matching computed vibrational frequencies .

Q. How should researchers resolve contradictions in biological activity data for structurally similar chloroacetamide derivatives?

- Methodological Answer :

- Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity variability .

- Structural analogs : Compare substituent effects (e.g., 3-chloro vs. 4-chloro phenyl groups) on target binding using molecular docking .

- Meta-analysis : Review PubChem BioAssay data (AID 1259401) to identify trends in antimicrobial or anticancer activity .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in vitro?

- Methodological Answer :

- LC-MS/MS : Incubate the compound with liver microsomes (human or rodent) to detect phase I metabolites (e.g., hydroxylation at the propyl chain) .

- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Data Validation and Reproducibility

Q. How can researchers validate synthetic protocols for this compound across laboratories?

- Methodological Answer :

- Round-robin testing : Share standardized reagents (e.g., 3-chlorophenylacetic acid) and protocols with collaborating labs to compare yields and purity .

- Open-data repositories : Upload spectral data (NMR, HPLC) to platforms like Zenodo for peer validation .

Tables for Key Data

Table 1 : Key Spectral Peaks for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.10 (s, 3H, CH₃), δ 7.25 (m, 4H, aromatic) | |

| FTIR | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H) | |

| HPLC | Retention time: 6.8 min (C18, MeCN/H₂O = 70:30) |

Table 2 : Computational Parameters for DFT Analysis

| Parameter | Value/Basis Set | Application | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Reactivity prediction | |

| MESP Surface | -0.05 to +0.05 | Site-specific charge distribution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.